
3-Methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-Methyl-1H-pyrazole-4-carboxylic acid is a chemical compound . It consists of a pyrazole ring with a methyl and carboxylic acid group attached in specific positions .
Synthesis Analysis
The synthesis of 3-Methyl-1H-pyrazole-4-carboxylic acid involves several steps . The first step involves the reaction of dichloro ethyl acetoacetate with a Vilsmeier reagent to obtain an intermediate. This intermediate then undergoes a cyclization reaction with methyl hydrazine to form a pyrazole ring. The resulting compound then undergoes a halogen exchange reaction with a fluorination reagent. Finally, the product is hydrolyzed with sodium hydroxide and neutralized with an acid to obtain high-purity 3-Methyl-1H-pyrazole-4-carboxylic acid .Molecular Structure Analysis
The molecular structure of 3-Methyl-1H-pyrazole-4-carboxylic acid has been analyzed using crystallographic results and solid-state NMR .Chemical Reactions Analysis
The chemical reactions involving 3-Methyl-1H-pyrazole-4-carboxylic acid have been studied. For instance, it has been used to synthesize mononuclear complexes and 3D coordination polymers .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-1H-pyrazole-4-carboxylic acid include a density of 1.4±0.1 g/cm3, a boiling point of 384.2±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Fungicidal Activity
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate in the synthesis of several commercial fungicides. These fungicides belong to the class of succinate dehydrogenase inhibitors (SDHIs). SDHIs disrupt the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase), which is essential for energy production in fungi. Notably, this compound has been employed in the development of novel fungicides with improved efficacy against phytopathogenic fungi .
Chemical Synthesis and Medicinal Chemistry
Beyond specific applications, researchers continue to explore the synthetic versatility of this compound. Its unique structure and functional groups make it valuable for designing novel molecules in medicinal chemistry.
Safety and Hazards
According to the notifications provided by companies to ECHA in REACH registrations, this substance is harmful if swallowed . Other safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Mechanism of Action
Target of Action
Related compounds have been used in the synthesis of metal complexes, which have shown catalytic activity .
Mode of Action
It’s worth noting that related compounds have been involved in the formation of metal complexes, which have shown catalytic activity .
Biochemical Pathways
Related compounds have been noted to inhibit succinate dehydrogenase (sdhi), a key enzyme in the citric acid cycle .
properties
IUPAC Name |
5-methyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(5(8)9)2-6-7-3/h2H,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYYXPDTFLUERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961104 | |
| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
40704-11-8 | |
| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 3-Methyl-1H-pyrazole-4-carboxylic acid in scientific research?
A: 3-Methyl-1H-pyrazole-4-carboxylic acid serves as a versatile building block in several research areas. Primarily, it acts as a ligand in coordination chemistry, forming complexes with various metals like copper, cadmium, and zinc [, , , ]. These complexes exhibit intriguing properties, making them suitable for applications like supercapacitors [], luminescent materials [, ], and potentially as catalysts for reactions like oxygen evolution and reduction []. Additionally, derivatives of 3-Methyl-1H-pyrazole-4-carboxylic acid have shown potential as anti-tobacco mosaic virus agents [].
Q2: How is the structure of 3-Methyl-1H-pyrazole-4-carboxylic acid confirmed?
A: The structure of 3-Methyl-1H-pyrazole-4-carboxylic acid and its derivatives is confirmed through a combination of techniques, including melting point determination, infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance spectroscopy (NMR) - both proton (1H) and carbon (13C) [, ]. These methods provide complementary data on the compound's molecular weight, functional groups, and connectivity, confirming its identity.
Q3: Can you elaborate on the synthesis of 3-Methyl-1H-pyrazole-4-carboxylic acid?
A: The synthesis of 3-Methyl-1H-pyrazole-4-carboxylic acid involves a three-step process []. First, ethyl 2-(ethoxymethylene)-3-oxobutanoate is synthesized from ethyl acetoacetate and ethyl orthoformate. This compound then undergoes cyclization with hydrazine hydrate to yield ethyl 3-methyl-1H-pyrazole-4-carboxylate. Finally, hydrolysis of the ester group in the presence of sodium hydroxide produces the target compound, 3-Methyl-1H-pyrazole-4-carboxylic acid. This process has been successfully scaled up 50-fold, demonstrating its suitability for potential industrial production [].
Q4: What are the structural characteristics of metal complexes formed with 3-Methyl-1H-pyrazole-4-carboxylic acid?
A: 3-Methyl-1H-pyrazole-4-carboxylic acid can adopt various coordination modes, resulting in structurally diverse metal complexes [, , , ]. For instance, in a copper complex, it forms a three-dimensional network where each copper ion is in a triangular bipyramid geometry, bridged by tetrafluoroterephthalic acid ligands []. In contrast, it creates a one-dimensional coordination polymer with zinc, linked by the same bridging ligand []. The specific coordination geometry and resulting dimensionality depend on the metal ion and other ligands present.
Q5: Have any studies explored the Structure-Activity Relationship (SAR) of 3-Methyl-1H-pyrazole-4-carboxylic acid derivatives?
A: Yes, research on pyrazole amide derivatives, utilizing 3-Methyl-1H-pyrazole-4-carboxylic acid as a scaffold, has investigated their anti-tobacco mosaic virus (TMV) activity []. This study synthesized a series of compounds, modifying the aryl substituents on the pyrazole rings. Preliminary bioassays indicated that these structural modifications influenced the in vivo and in vitro activity against TMV. Notably, compound 3p, a specific derivative with distinct aryl substitutions, exhibited the most potent antiviral activity compared to the reference compound, ningnanmycin []. This highlights the potential of SAR studies for optimizing the biological activity of 3-Methyl-1H-pyrazole-4-carboxylic acid derivatives.
Q6: What analytical techniques are typically employed to study 3-Methyl-1H-pyrazole-4-carboxylic acid and its derivatives?
A: Characterization and quantification of 3-Methyl-1H-pyrazole-4-carboxylic acid and its derivatives often utilize a combination of techniques. These include spectroscopic methods like UV-Vis, FT-IR, and NMR (1D & 2D) [], as well as mass spectrometry (HRMS) []. These techniques provide comprehensive information about the compound's structure, purity, and presence in complex mixtures. Additionally, techniques like thermogravimetric analysis are used to study the thermal stability of metal-organic frameworks formed with the acid [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




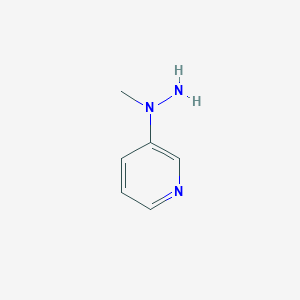
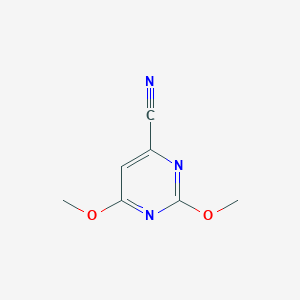
![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B3176624.png)
![4-(Bromomethyl)benzo[b]thiophene](/img/structure/B3176627.png)

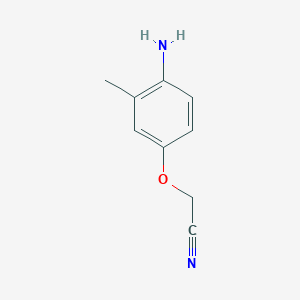
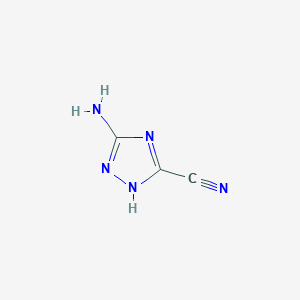
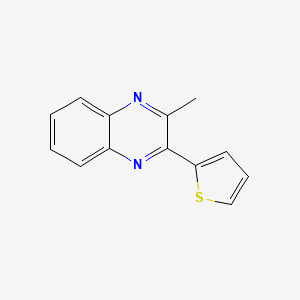
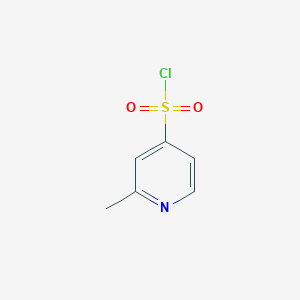
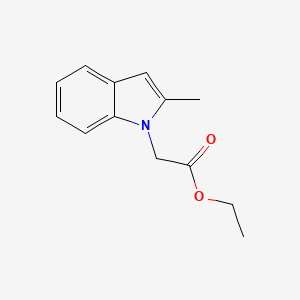
![3-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B3176684.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3176685.png)
![4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine](/img/structure/B3176692.png)